5-bromo-1-methyl-1H-indole-3-sulfonamide
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Overview
Description
5-Bromo-1-methyl-1H-indole-3-sulfonamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a sulfonamide group at the 3rd position of the indole ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-indole-3-sulfonamide typically involves the bromination of 1-methylindole followed by sulfonamide formation. One common method involves the use of pyridine and triethylamine as bases, with bromine as the brominating agent. The reaction is carried out in anhydrous tetrahydrofuran (THF) at low temperatures (0°C) to control the reactivity of bromine . The sulfonamide group is then introduced using sulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the compound by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-indole-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: The indole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic
Biological Activity
5-Bromo-1-methyl-1H-indole-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromine atom at the 5-position
- Methyl group at the 1-position
- Sulfonamide group at the 3-position of the indole ring
Its molecular formula is C10H10BrN2O2S with a molecular weight of approximately 289.1 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide moiety allows for enzyme inhibition by mimicking natural substrates, disrupting metabolic processes. The bromine and methyl groups enhance binding affinity, increasing potency against specific receptors and enzymes .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 μg/mL | Inhibition of protein synthesis |
Escherichia coli | 125 μg/mL | Disruption of cell wall synthesis |
Candida albicans | 62.5 μg/mL | Inhibition of fungal growth |
Studies have shown that the compound is effective against resistant strains, highlighting its potential as a therapeutic agent in combating infections .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular pathways involved in cancer progression.
Table 2: Anticancer Activity Overview
Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 10 - 20 | Induction of apoptosis |
MCF-7 (breast cancer) | 15 - 25 | Cell cycle arrest |
The exact mechanisms remain under investigation, but initial findings suggest that it may induce apoptosis and inhibit cell proliferation .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Enzyme Inhibition Studies : Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a drug candidate for metabolic disorders .
- Antiviral Activity : Although primarily noted for antibacterial properties, there are indications that this compound may also exhibit antiviral effects against specific viral targets, warranting further exploration in virology .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound, showing promising results in reducing tumor sizes and bacterial load in infected subjects .
Properties
Molecular Formula |
C9H9BrN2O2S |
---|---|
Molecular Weight |
289.15 g/mol |
IUPAC Name |
5-bromo-1-methylindole-3-sulfonamide |
InChI |
InChI=1S/C9H9BrN2O2S/c1-12-5-9(15(11,13)14)7-4-6(10)2-3-8(7)12/h2-5H,1H3,(H2,11,13,14) |
InChI Key |
NNWNCBMLWCSJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)S(=O)(=O)N |
Origin of Product |
United States |
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